2-(Chloromethyl)-1-methoxynaphthalene
Description
Properties
Molecular Formula |
C12H11ClO |
|---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
2-(chloromethyl)-1-methoxynaphthalene |
InChI |
InChI=1S/C12H11ClO/c1-14-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-7H,8H2,1H3 |
InChI Key |
IRSWPNROGCRRNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)CCl |
Origin of Product |
United States |
Biological Activity
2-(Chloromethyl)-1-methoxynaphthalene is a chemical compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacology and toxicology. This article reviews the existing literature on its biological activity, including cytotoxicity, hormonal interactions, and potential therapeutic applications.
2-(Chloromethyl)-1-methoxynaphthalene is characterized by a chloromethyl group and a methoxy group attached to a naphthalene ring. Its molecular formula is C11H11ClO, and it exhibits properties typical of aromatic compounds, including stability and the ability to participate in electrophilic substitution reactions.
Cytotoxicity
Recent studies have highlighted the cytotoxic effects of 2-(Chloromethyl)-1-methoxynaphthalene on various cell lines. In vitro assays have shown that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Table 1: Cytotoxicity Assay Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 25 | Mitochondrial dysfunction |
| MCF-7 (breast) | 30 | Oxidative stress |
| A549 (lung) | 20 | Apoptosis induction |
These findings suggest that 2-(Chloromethyl)-1-methoxynaphthalene could be a promising candidate for further development in cancer therapeutics.
Hormonal Interactions
The compound has also been evaluated for its endocrine-disrupting potential. Studies indicate that it may exhibit weak estrogenic activity, similar to other chlorinated compounds. For instance, research on methoxychlor, a related compound, demonstrated that its metabolites could interfere with estrogen and androgen receptors, leading to hormonal imbalances .
Case Study: Endocrine Disruption
In a study involving rat Leydig cells, exposure to metabolites of methoxychlor resulted in significant inhibition of testosterone production. This suggests that 2-(Chloromethyl)-1-methoxynaphthalene may share similar pathways, warranting caution regarding its environmental and health impacts .
Mechanistic Insights
The biological activity of 2-(Chloromethyl)-1-methoxynaphthalene can be attributed to several mechanisms:
- Oxidative Stress : Induction of reactive oxygen species (ROS) leading to cellular damage.
- Apoptosis Pathways : Activation of caspases and disruption of mitochondrial membrane potential.
- Endocrine Modulation : Interaction with hormone receptors influencing reproductive health.
Research Findings
A comprehensive review of various studies indicates that while the compound shows promise as an anti-cancer agent, its potential for endocrine disruption raises concerns about safety. The balance between therapeutic efficacy and toxicity must be carefully evaluated in future research.
Comparison with Similar Compounds
Table 1: Key Properties of 2-(Chloromethyl)-1-methoxynaphthalene and Analogous Compounds
Toxicological Profiles
Acute and Chronic Toxicity
Mechanisms of Action
- Chlorinated Derivatives : Chloromethyl groups generate reactive intermediates (e.g., chloromethyl radicals) that bind to cellular macromolecules, disrupting enzyme function .
- Methoxy Derivatives: Methoxy groups enhance metabolic oxidation, producing quinones that induce oxidative stress .
Environmental and Industrial Relevance
- Environmental Fate : Chloromethyl-substituted naphthalenes exhibit higher persistence in soil and water compared to methyl or methoxy analogs due to reduced biodegradability .
- Industrial Use : 2-(Chloromethyl)-1-methoxynaphthalene is prioritized in pharmaceutical syntheses (e.g., antiviral agents), whereas methylnaphthalenes are used in dye production and as solvents .
Q & A
Q. What are the established synthetic routes for 2-(Chloromethyl)-1-methoxynaphthalene, and what key reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves chloroalkylation of 1-methoxynaphthalene. Key reagents include chloromethylating agents (e.g., paraformaldehyde/HCl or chloromethyl methyl ether) under controlled acidic conditions. For example, CuCl₂-Al₂O₃ in benzene has been used to facilitate regioselective chloromethylation . Reaction parameters such as temperature (60–100°C), solvent polarity, and catalyst loading significantly impact yield and purity. Optimizing stoichiometry and avoiding moisture are critical to minimizing side reactions like hydrolysis.
Q. Which spectroscopic techniques are most effective for characterizing 2-(Chloromethyl)-1-methoxynaphthalene, and what spectral markers should researchers prioritize?
Methodological Answer:
- NMR Spectroscopy : Prioritize ¹H and ¹³C NMR to confirm the chloromethyl (-CH₂Cl) and methoxy (-OCH₃) groups. The chloromethyl proton typically resonates at δ 4.5–5.0 ppm (¹H), while methoxy protons appear at δ 3.8–4.2 ppm. Aromatic protons in the naphthalene ring show splitting patterns between δ 7.0–8.5 ppm .
- Mass Spectrometry : Electron ionization (EI-MS) reveals molecular ion peaks at m/z 176.64 (C₁₁H₉ClO) and characteristic fragmentation patterns, such as loss of Cl (Δ m/z 35) .
- IR Spectroscopy : C-Cl stretching vibrations near 650–750 cm⁻¹ and C-O-C stretches at 1200–1250 cm⁻¹ confirm functional groups .
Q. What standardized protocols exist for assessing the acute toxicity of chlorinated naphthalene derivatives in preclinical models?
Methodological Answer: Refer to the ATSDR Toxicological Profile framework :
Experimental Design : Use OECD Guidelines 423 (acute oral toxicity) or 436 (inhalation). Administer doses ranging from 50–1000 mg/kg in rodents.
Endpoints : Monitor mortality, body weight, and organ-specific effects (e.g., hepatic/renal biomarkers).
Data Collection : Extract dose-response curves, LD₅₀ values, and histopathological data. Cross-validate findings with in vitro cytotoxicity assays (e.g., HepG2 cell viability) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicological data for naphthalene derivatives across different experimental models?
Methodological Answer: Follow systematic review protocols from the ATSDR Toxicological Profile :
Data Harmonization : Re-analyze raw data using standardized metrics (e.g., convert exposure doses to mg/m³ for inhalation studies).
Risk of Bias Assessment : Apply the RoB-SPEC tool to evaluate study limitations (e.g., blinding, sample size). Prioritize studies with low bias .
Confidence Rating : Use the Level of Evidence framework to weigh findings from human vs. animal models. For example, reconcile discrepancies in hepatotoxicity by comparing metabolic pathways (e.g., CYP450 activity differences) .
Q. What computational approaches are recommended for predicting the environmental fate and degradation pathways of chlorinated naphthalene derivatives?
Methodological Answer:
- QSAR Models : Use EPI Suite to estimate biodegradation half-lives and soil adsorption coefficients (Koc). Chloromethyl groups increase hydrophobicity (log P ~3.5), favoring persistence in sediments .
- Molecular Dynamics (MD) : Simulate hydrolysis pathways in aqueous environments. Chlorine substituents slow degradation due to electron-withdrawing effects .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict reactivity in oxidative conditions (e.g., OH radical attack) .
Q. What mechanistic insights explain the genotoxic potential of 2-(Chloromethyl)-1-methoxynaphthalene, and how can these be validated experimentally?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
